![molecular formula C18H23NO2 B1437557 N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline CAS No. 1040686-89-2](/img/structure/B1437557.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
説明
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, also known by its chemical formula C18H23NO2 , is a compound with a molecular weight of 285.38 g/mol . It falls within the category of biochemicals used primarily for proteomics research . The compound’s structure consists of an aniline ring substituted with an ethoxy group and a 2-(3,5-dimethylphenoxy)ethyl group.
科学的研究の応用
Antibacterial and Enzyme Inhibition Studies
- Antibacterial and Anti-enzymatic Activities : Azomethine group-bearing molecules, including derivatives synthesized from 2,4-Dimethylphenol, have been studied for their antibacterial and anti-enzymatic activities. These synthesized molecules were evaluated against various bacterial strains and enzyme inhibition capabilities, showing potential biological activities (Aziz‐ur‐Rehman et al., 2014).
Synthesis and Pharmacological Study
- Antibiotic and Lipoxygenase Activity : Molecules with multiple functional groups have been synthesized to study their antibiotic effects against Gram-positive and Gram-negative bacteria and their lipoxygenase activity. These studies highlight the potential of certain synthesized compounds in treating bacterial infections and their use in enzyme inhibition (S. Rasool et al., 2016).
Crystal Structure Analysis
- Crystal Structure Insights : Research into the crystal structure of newly synthesized quinoxalines derivatives has provided insights into their potential as inhibitors for c-Jun N-terminal kinases, showcasing their relevance in biochemical pathways and therapeutic applications (N. Abad et al., 2020).
Influence of Protonation on Molecular Geometry
- Protonation and Molecular Geometry : Studies on aroxyalkylaminoalcohol derivatives have shown how protonation affects molecular geometry and pharmacological action, indicating the importance of molecular structure in the development of anticonvulsant drugs (W. Nitek et al., 2022).
Hydrogen-bonding Patterns
- Hydrogen-bonding in Derivatives : Analysis of hydrogen-bonding patterns in derivatives of dimethylpyrrole has contributed to understanding their molecular structures and potential chemical reactivity, which is crucial for designing new chemical entities with desired properties (M. Senge & Kevin M Smith, 2005).
Corrosion Inhibition Efficiency
- Quantum Chemical Studies : Quantum chemical calculations on quinoxalines compounds have been performed to explore their efficiency as corrosion inhibitors, demonstrating the relationship between molecular structure and inhibition efficiency. This research could guide the development of more effective corrosion inhibitors for industrial applications (A. Zarrouk et al., 2014).
Anti-HIV Activity
- Virus-Inhibiting Properties : The synthesis of specific derivatives has shown virus-inhibiting properties concerning the human immunodeficiency virus (HIV), indicating potential therapeutic applications for these compounds (M. Novikov et al., 2004).
特性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHXQZOROVUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



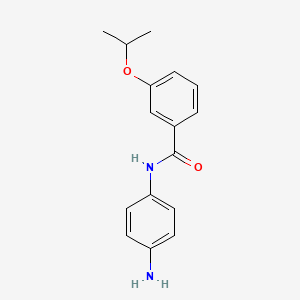
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
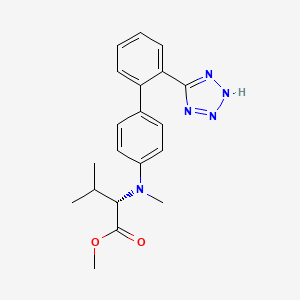
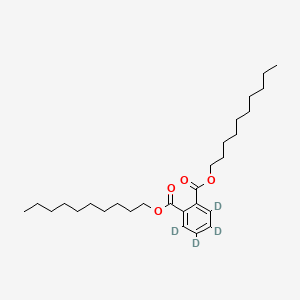
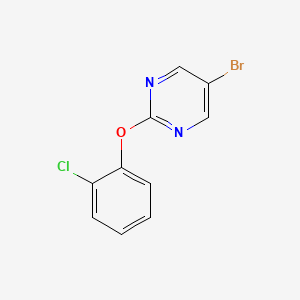
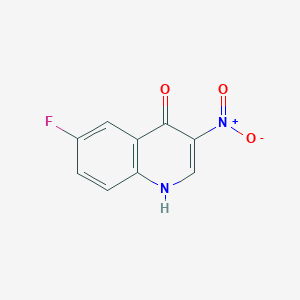
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
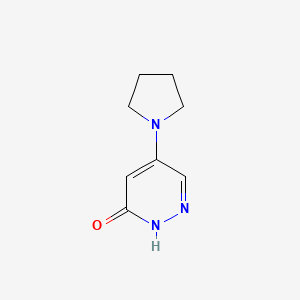
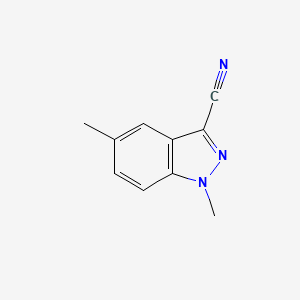
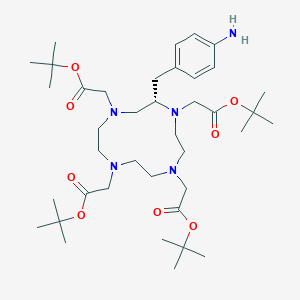
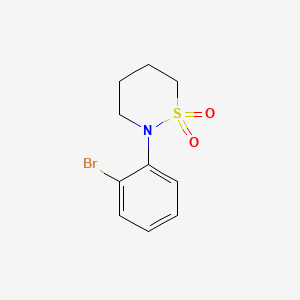
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
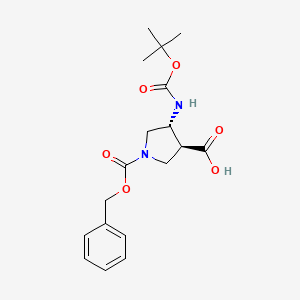
amine](/img/structure/B1437495.png)